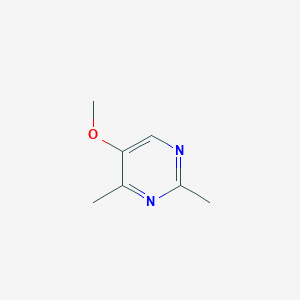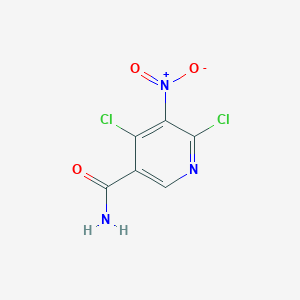
7-Chloroisoquinoline-1-carboxylic acid
Descripción general
Descripción
7-Chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 7-Chloroisoquinoline-1-carboxylic acid involves treating Cap-138 with a 5N sodium hydroxide solution. The resulting suspension is heated at 85°C for 4 hours, cooled to 25°C, diluted with dichloromethane, and acidified with 1N hydrochloric acid. The organic phase is separated, washed with brine, dried over Na2SO4, concentrated to volume, and filtered to afford Cap-138 .Molecular Structure Analysis
The molecular weight of 7-Chloroisoquinoline-1-carboxylic acid is 207.61 g/mol . The InChI code is 1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis
7-Chloroisoquinoline-1-carboxylic acid has a molecular weight of 207.61 g/mol . It is a solid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
7-Chloroisoquinoline-1-carboxylic acid is a chemical compound used in scientific research. It possesses diverse applications including drug discovery and synthesis of bioactive molecules.
In the field of organic synthesis, carboxylic acids such as 7-Chloroisoquinoline-1-carboxylic acid can be used in various methods . These methods often involve colorimetric and fluorogenic responses, which can be useful in physiological conditions and food additives .
Ionic liquids, which can be used in the extraction and purification of biosynthetic products, are considered a green viable organic solvent substitute . Carboxylic acids like 7-Chloroisoquinoline-1-carboxylic acid could potentially be used in these processes .
- Carboxylic acids like 7-Chloroisoquinoline-1-carboxylic acid can be used in various methods in organic synthesis . These methods often involve colorimetric and fluorogenic responses, which can be useful in physiological conditions and food additives .
- Carboxylic acids can be used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene . This can enhance the properties of these materials and expand their applications.
- Carboxylic acids are commonly used in the pharmaceutical industry for the synthesis of drugs . The specific properties of 7-Chloroisoquinoline-1-carboxylic acid could potentially make it useful in this field.
Organic Synthesis
Nanotechnology
Pharmaceuticals
Green Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
7-chloroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMPFNMUGIMORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731397 | |
| Record name | 7-Chloroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinoline-1-carboxylic acid | |
CAS RN |
552850-71-2 | |
| Record name | 7-Chloroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)









![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)
